molecular formula C8H12N2O3 B1409024 3-(4-Ethoxypyrazol-1-yl)-propionic acid CAS No. 1864919-13-0

3-(4-Ethoxypyrazol-1-yl)-propionic acid

Cat. No.: B1409024
CAS No.: 1864919-13-0
M. Wt: 184.19 g/mol
InChI Key: DOLZXKRWLOCSGN-UHFFFAOYSA-N
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Description

3-(4-Ethoxypyrazol-1-yl)-propionic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid typically involves the reaction of ethyl 4-chloropyrazole-1-carboxylate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxypyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

3-(4-Ethoxypyrazol-1-yl)-propionic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxypyrazol-1-yl)-propionic acid
  • 3-(4-Chloropyrazol-1-yl)-propionic acid
  • 3-(4-Methylpyrazol-1-yl)-propionic acid

Comparison

Compared to similar compounds, 3-(4-Ethoxypyrazol-1-yl)-propionic acid may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

3-(4-ethoxypyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZXKRWLOCSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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